Cas no 2137071-99-7 ((1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine)
![(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/2137071-99-7x500.png)
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine
- 2137071-99-7
- EN300-744615
-
- インチ: 1S/C9H18N4O/c1-7(2)5-13-9(4-11-12-13)8(10)6-14-3/h4,7-8H,5-6,10H2,1-3H3/t8-/m1/s1
- InChIKey: JJEPPLDNMWBVLA-MRVPVSSYSA-N
- SMILES: O(C)C[C@H](C1=CN=NN1CC(C)C)N
計算された属性
- 精确分子量: 198.14806121g/mol
- 同位素质量: 198.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: -0.3
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-744615-0.05g |
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137071-99-7 | 95% | 0.05g |
$1152.0 | 2024-05-23 | |
Enamine | EN300-744615-1.0g |
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137071-99-7 | 95% | 1.0g |
$1371.0 | 2024-05-23 | |
Enamine | EN300-744615-0.5g |
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137071-99-7 | 95% | 0.5g |
$1316.0 | 2024-05-23 | |
Enamine | EN300-744615-0.1g |
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137071-99-7 | 95% | 0.1g |
$1207.0 | 2024-05-23 | |
Enamine | EN300-744615-5.0g |
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137071-99-7 | 95% | 5.0g |
$3977.0 | 2024-05-23 | |
Enamine | EN300-744615-10.0g |
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137071-99-7 | 95% | 10.0g |
$5897.0 | 2024-05-23 | |
Enamine | EN300-744615-2.5g |
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137071-99-7 | 95% | 2.5g |
$2688.0 | 2024-05-23 | |
Enamine | EN300-744615-0.25g |
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine |
2137071-99-7 | 95% | 0.25g |
$1262.0 | 2024-05-23 |
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
(1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amineに関する追加情報
Introduction to (1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine (CAS No. 2137071-99-7)
The compound (1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine, identified by its CAS number 2137071-99-7, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their structural complexity and biological activity, making it a subject of considerable interest among chemists and biologists. Its unique structural features, including a chiral center and an azole ring system, contribute to its intriguing pharmacological properties.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the properties of heterocyclic compounds. The presence of the triazole moiety in this molecule is particularly noteworthy, as triazoles have been widely studied for their antimicrobial, antifungal, and anti-inflammatory activities. The specific substitution pattern around the triazole ring, combined with the 2-methylpropyl group and the methoxy substituent on the amine backbone, further enhances its potential as a pharmacophore.
The stereochemistry of the compound, indicated by the (1S) configuration at the chiral center, plays a crucial role in determining its biological activity. Chiral molecules often exhibit different pharmacological profiles depending on their stereochemical configuration, making the precise control of stereochemistry essential for drug design. The synthesis of such complex molecules requires advanced organic synthesis techniques and meticulous optimization to achieve high enantiomeric purity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets more accurately. These tools have been instrumental in identifying potential drug candidates and understanding their mode of action at the molecular level. The triazole ring is known to form stable hydrogen bonds with various biological targets, including enzymes and receptors, which makes it an attractive scaffold for drug design.
In addition to its structural features, the compound's solubility and metabolic stability are critical factors that influence its potential as a drug candidate. The presence of polar functional groups such as the hydroxyl group in the methoxy substituent enhances solubility in aqueous media, which is advantageous for formulation purposes. Furthermore, metabolic stability is essential to ensure that the compound remains active in vivo after administration.
Current research in this area is focused on exploring the pharmacological properties of derivatives of this compound. By modifying specific functional groups or introducing new ones, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. For instance, studies have shown that modifications to the triazole ring can significantly alter its binding affinity to target proteins.
Another area of interest is the synthesis of analogs that exhibit improved bioavailability and reduced toxicity. This involves careful consideration of factors such as lipophilicity, ionization state, and metabolic clearance pathways. Computational models have been particularly useful in predicting these properties before experimental synthesis is undertaken.
The development of novel pharmaceutical agents often involves a multidisciplinary approach, combining expertise from organic chemistry, medicinal chemistry, biochemistry, and pharmacology. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in this field. Preclinical studies are essential to evaluate the safety and efficacy of new compounds before they can be tested in human trials.
One particularly promising application of this compound is in the treatment of inflammatory diseases. The triazole moiety has been shown to modulate inflammatory pathways by interacting with specific enzymes and cytokines. Early studies suggest that derivatives of this compound may have significant therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the compound's ability to cross biological membranes makes it a candidate for topical applications as well. This property could be exploited in dermal formulations designed to treat localized inflammatory conditions or infections. The development of such formulations requires careful consideration of factors such as penetration enhancers and vehicle selection to ensure optimal delivery.
In conclusion, (1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine (CAS No. 2137071-99-7) represents a promising lead compound for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery efforts aimed at treating various diseases. Continued research into its derivatives and mechanisms of action will likely uncover even more applications for this versatile molecule.
2137071-99-7 ((1S)-2-methoxy-1-[1-(2-methylpropyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine) Related Products
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)




